Ancriviroc besylate

CCR5 antagonist binding affinity HIV entry inhibitor pharmacology radioligand competition binding

Ancriviroc besylate is the validated prototypic CCR5 antagonist that established this target class clinically. Unlike maraviroc or TAK-779, its >10-fold selectivity for human over rhesus CCR5 (Ile198-dependent) makes it essential for human-specific pharmacology studies and transgenic model validation. The compound's hERG IC50 of 1.1 μM serves as a critical cardiac safety benchmark for chemotype optimization. Its dual CYP3A4 (76%)/CYP2C9 (24%) metabolism, confirmed by monoclonal antibody inhibition and testosterone 6β-hydroxylation correlation (r>0.96), enables precise in vitro DDI probe substrate applications. The besylate salt (MW 715.70) offers enhanced solubility and crystallinity versus the free base, ensuring superior in vivo dosing reproducibility. Ideal as a positive control in hERG voltage-clamp assays, phenotypic resistance profiling, and structure-activity relationship studies.

Molecular Formula C34H43BrN4O6S
Molecular Weight 715.7 g/mol
CAS No. 565428-86-6
Cat. No. B3063056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAncriviroc besylate
CAS565428-86-6
Molecular FormulaC34H43BrN4O6S
Molecular Weight715.7 g/mol
Structural Identifiers
SMILESCCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C28H37BrN4O3.C6H6O3S/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3;7-10(8,9)6-4-2-1-3-5-6/h6-10,17,23H,5,11-16,18-19H2,1-4H3;1-5H,(H,7,8,9)/b30-26+;
InChIKeyRVIRPEALZXBUMV-REAKUJNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ancriviroc Besylate (CAS 565428-86-6) – First-Generation CCR5 Antagonist for HIV-1 Entry Inhibition Research


Ancriviroc besylate (SCH 351125, SCH-C) is the besylate salt form of ancriviroc, a small-molecule oxime-piperidine antagonist of the C-C chemokine receptor type 5 (CCR5) [1]. Originally developed by Schering-Plough, it functions as an orally bioavailable inhibitor of HIV-1 entry by blocking the interaction between viral gp120 and the CCR5 coreceptor on host T cells [2]. The compound displays potent activity against RANTES binding (Ki = 2 nM) and broad-spectrum antiviral activity against R5-tropic HIV-1 primary isolates (IC50 range: 0.4–9 nM) [3]. As the prototypic small-molecule CCR5 antagonist that validated this target class clinically, ancriviroc serves as an essential reference compound for CCR5 pharmacology research, HIV entry inhibitor screening, and structure-activity relationship (SAR) studies, despite being superseded therapeutically by second-generation agents with improved cardiac safety profiles [4].

Why Generic CCR5 Antagonist Substitution Fails: Ancriviroc Besylate's Differentiated Pharmacological Fingerprint


CCR5 antagonists are structurally and pharmacologically heterogeneous, precluding simple in-class substitution for research or procurement purposes [1]. Ancriviroc binds to a distinct allosteric site on CCR5 defined by the Ile198 residue, conferring a species selectivity profile that differs fundamentally from maraviroc (UK-427857) and TAK-779, which show similar potency across human and rhesus CCR5 [2]. Furthermore, ancriviroc's hERG channel liability (IC50 = 1.1 μM) and CYP3A4-dependent metabolism (76% contribution) create a unique cardiac safety and drug-drug interaction risk profile that materially differs from its successor vicriviroc (hERG IC50 = 5.8 μM), making ancriviroc a critical reference compound for cardiac safety screening programs and CYP-mediated interaction studies [3]. The besylate salt form (CAS 565428-86-6, MW 715.70) offers distinct physicochemical properties—including altered solubility and crystallinity—compared to the free base (CAS 370893-06-4, MW 557.52), which directly impacts formulation development and in vivo dosing reproducibility [4].

Ancriviroc Besylate: Quantitative Head-to-Head Differentiation Evidence Against Closest CCR5 Antagonist Comparators


Binding Affinity at CCR5: Ancriviroc vs. Vicriviroc – 3.25-Fold Difference in Ki from Direct Competition Binding Assays

In a direct head-to-head competition binding assay using [³H]SCH-C as the radioligand on U-87 astroglioma cells expressing human CCR5, vicriviroc (SCH 417690) demonstrated approximately 3.25-fold higher binding affinity (Ki = 0.8 nM) compared to ancriviroc (SCH-C; Ki = 2.6 nM) [1]. This finding is consistent with ancriviroc's independently measured Kd of 9.27 nM at human CCR5 expressed in CHO cell membranes and Ki of 2.9 nM for inhibition of RANTES binding in the same system . The affinity differential established ancriviroc as the prototypic scaffold from which vicriviroc was optimized via piperazine-based structural modifications [1].

CCR5 antagonist binding affinity HIV entry inhibitor pharmacology radioligand competition binding

hERG Potassium Channel Liability: Ancriviroc Shows 5.27-Fold Higher Affinity for hERG than Vicriviroc – A Critical Cardiac Safety Differentiation

In whole-cell voltage-clamp experiments using mouse L-929 cells stably expressing recombinant hERG ion channels, ancriviroc (SCH-C) inhibited hERG tail current with an IC50 of 1.1 μM, compared to vicriviroc (SCH 417690) which exhibited an IC50 of 5.8 μM, representing a 5.27-fold difference [1]. This differential translated into clinically meaningful observations: ancriviroc produced a modest but dose-dependent prolongation of the corrected cardiac QT interval (QTc) in phase I human trials, which was associated with peak plasma concentrations (Cmax) in the highest dose groups [1]. This hERG liability was the primary driver for development of the second-generation compound vicriviroc, making ancriviroc an indispensable reference standard for cardiac safety counter-screening of novel CCR5-targeting chemotypes [1].

hERG channel inhibition cardiac safety pharmacology QTc prolongation risk

Species Selectivity Divergence: Ancriviroc Exhibits >10-Fold Human/Rhesus CCR5 Selectivity Differing from Maraviroc and TAK-779

In a systematic cross-species comparison using cloned human, rhesus, and mouse CCR5 receptors in [¹²⁵I]-CCL3 binding assays, ancriviroc (SCH-351125) potently inhibited binding to human CCR5 but exhibited greater than 10-fold weaker inhibitory activity against rhesus CCR5 [1]. In striking contrast, both maraviroc (UK-427857) and TAK-779 inhibited binding to human and rhesus CCR5 with similar potency [1]. Mutational analysis identified that the Ile198 residue in human CCR5 plays a critical role in the inhibitory activities of ancriviroc (and E-913), but not for TAK-779 or maraviroc, providing a structural basis for this selectivity divergence [1]. All four compounds showed weak activity against mouse CCR5 [1].

CCR5 species selectivity preclinical model translation human/rhesus receptor pharmacology

Cytochrome P450 Metabolism Pathway: CYP3A4 Dominance (76%) with Minor CYP2C9 Contribution (24%) Defines Ancriviroc's Drug Interaction Liability Profile

Using the relative activity factor (RAF) approach with human liver microsomes, the primary metabolic pathway for ancriviroc (SCH 351125) was identified as O-deethylation, with CYP3A4 contributing 76% and CYP2C9 contributing 24% to the formation of the major rotameric O-deethylated metabolite M13 [1]. Ketoconazole (2 μM) and a CYP3A4/5-specific inhibitory monoclonal antibody inhibited M12 and M13 formation by approximately 60% and 71%, respectively, confirming CYP3A4 as the dominant isoform [1]. There was a high correlation (r > 0.96) between the rate of M12/M13 formation and 6β-hydroxylation of testosterone (a CYP3A4/5 probe reaction) [1]. Minor metabolic routes included aromatization of a piperidine ring to pyridine and reduction of the N-oxide moiety [1].

CYP450 metabolism drug-drug interaction risk hepatic clearance pathway

First-in-Class Clinical Validation: Ancriviroc Reduced Plasma HIV-1 RNA by 1.5 log10 at 100 mg BID – Proof-of-Concept Data Not Replicated by Later CCR5 Antagonists in Monotherapy Studies

In a proof-of-concept phase I clinical trial, ancriviroc (SCH-C) dosed orally at 100 mg twice daily for 10 days reduced plasma viral RNA titers in HIV-1-infected patients by approximately 1.5 log10 copies/mL, representing the first clinical validation of CCR5 as a viable therapeutic target for antiretroviral intervention [1]. This reduction was achieved in the context of ancriviroc's favorable pharmacokinetic profile—oral bioavailability of 50–60% and a serum half-life of 5–6 hours in primates [2]. The 1.5 log10 viral load reduction at 10 days provides a quantitative efficacy benchmark against which subsequent CCR5 antagonists' early clinical performance can be referenced, noting that the observed QTc prolongation at higher doses ultimately limited ancriviroc's further clinical development [1].

HIV-1 clinical proof-of-concept CCR5 target validation viral load reduction

Anti-HIV-1 Antiviral Spectrum: Ancriviroc IC50 Range of 0.4–9 nM Across Primary R5-Tropic Isolates – Width of Spectrum Useful for Resistance Profiling Assays

Ancriviroc (SCH-C) demonstrated broad and potent antiviral activity in vitro against a panel of primary HIV-1 isolates using CCR5 as their entry coreceptor, with mean 50% inhibitory concentrations (IC50) ranging from 0.4 to 9 nM [1]. Against specific well-characterized isolates, ancriviroc showed IC50 values of 0.4–9 nM for ASM 80, 92US715, and YU-2 [2]. Notably, ancriviroc specifically inhibits HIV-1 infection mediated by CCR5 in U-87 astroglioma cells but has no effect on infection of CXCR4-expressing cells, confirming its exclusive CCR5 tropism [1]. In comparative terms, vicriviroc was 2- to 40-fold more potent than ancriviroc against a larger panel of 30 R5-tropic isolates in PBMC assays, highlighting ancriviroc's utility as a lower-potency reference point for detecting resistance-associated reductions in antiviral susceptibility [3].

HIV-1 antiviral potency R5-tropic isolate panel coreceptor tropism

Optimal Research and Procurement Application Scenarios for Ancriviroc Besylate (CAS 565428-86-6)


Cardiac Safety Counter-Screening: hERG Liability Reference Standard for CCR5 Antagonist Lead Optimization

Ancriviroc serves as a validated positive control for hERG channel blockade within the CCR5 antagonist chemotype (IC50 = 1.1 μM) [1]. Medicinal chemistry programs developing novel CCR5-targeted agents should include ancriviroc as a benchmark in hERG voltage-clamp assays to assess whether structural modifications successfully reduce cardiac ion channel activity below the ancriviroc threshold—the established 'problematic' reference point that drove development of the second-generation compound vicriviroc (hERG IC50 = 5.8 μM) [1].

CCR5 Species Selectivity Pharmacological Tool: Discriminating Human-Specific Binding Modes in Preclinical Model Development

Ancriviroc's >10-fold selectivity for human over rhesus CCR5—mediated by the Ile198 residue—makes it an essential pharmacological tool for distinguishing human-specific CCR5 antagonist binding modes from broad-spectrum binders like maraviroc and TAK-779 [2]. Researchers developing transgenic human CCR5 mouse models or evaluating the translatability of preclinical efficacy data should use ancriviroc to validate that observed in vivo effects are mediated specifically through human CCR5 engagement rather than off-target murine or rhesus receptor interactions [2].

HIV-1 Entry Inhibitor Screening Calibration: Prototypic CCR5 Antagonist for Resistance Profiling Assays

With a well-defined antiviral IC50 range of 0.4–9 nM against primary R5-tropic HIV-1 isolates and exclusive CCR5 coreceptor specificity (no CXCR4 activity), ancriviroc provides an ideal calibration standard for phenotypic resistance profiling assays [3]. Its intermediate potency position on the CCR5 antagonist spectrum—2- to 40-fold weaker than vicriviroc—creates a dynamic range that is particularly useful for detecting subtle shifts in viral susceptibility associated with emerging resistance mutations [4].

CYP3A4/CYP2C9 Drug-Drug Interaction Probe Substrate: Dual-Isoform Metabolism Pathway Characterization

Ancriviroc's quantitatively characterized dual CYP3A4 (76%) and CYP2C9 (24%) metabolism profile—validated by ketoconazole and CYP3A4/5-specific monoclonal antibody inhibition studies (60–71% inhibition) and testosterone 6β-hydroxylation correlation (r > 0.96)—makes it a valuable probe substrate for in vitro DDI study design, particularly when distinguishing between CYP3A4-dominant and CYP2C9-contributory clearance pathways [5].

Quote Request

Request a Quote for Ancriviroc besylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.